Vinaxanthone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vinaxanthone is a naturally occurring compound isolated from the fungal strain Penicillium species. It has garnered significant attention due to its potent antibacterial properties, particularly as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria, making this compound a promising candidate for the development of new antibacterial agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vinaxanthone can be synthesized biomimetically from vanillin through an intermolecular Diels-Alder cycloaddition between two molecules of the precursor . The synthesis involves the following steps:

- Preparation of the precursor from vanillin.

- Intermolecular Diels-Alder cycloaddition to form the this compound structure.

- Purification and characterization of the final product.

Industrial Production Methods: this compound is also produced through fermentation of the fungal strain Penicillium species. The detailed procedure involves:

- Culturing the Penicillium species in a suitable medium.

- Isolation of this compound from the cultured broth.

- Purification using techniques such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Vinaxanthone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure, enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .

Aplicaciones Científicas De Investigación

Vinaxanthone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying Diels-Alder reactions and other organic transformations.

Biology: Investigated for its role in inhibiting bacterial fatty acid synthesis, making it a potential antibacterial agent.

Mecanismo De Acción

Vinaxanthone is structurally similar to other xanthone derivatives such as xanthofulvin and acremoxanthones. its unique ability to selectively inhibit FabI and its potential neuroregenerative properties set it apart from these compounds .

Comparación Con Compuestos Similares

Xanthofulvin: Another xanthone derivative with similar antibacterial properties.

Acremoxanthones: Xanthone dimers with complex structures and selective biological activities.

Vinaxanthone’s unique combination of antibacterial and neuroregenerative properties makes it a compound of significant interest for further research and development.

Actividad Biológica

Vinaxanthone is a naturally occurring xanthone derivative primarily isolated from the fungus Penicillium vinaceum. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and microbiology. This article discusses the various biological activities of this compound, supported by recent research findings, case studies, and data tables.

Inhibition of Semaphorin3A (Sema3A)

This compound has been identified as a specific inhibitor of Sema3A, a protein known to inhibit axonal growth and regeneration in the nervous system. Research indicates that this compound promotes axonal growth cone integrity by counteracting the effects of Sema3A in embryonic neurons. In vitro studies have shown that this compound effectively inhibits Sema3A-induced growth cone collapse in embryonic dorsal root ganglia neurons, suggesting its potential as a therapeutic agent for nerve regeneration following injury .

Effects on Adult Neurons

While this compound demonstrates pro-regenerative effects in embryonic neurons, its effects on adult peripheral neurons are more complex. At concentrations near its IC50, this compound does not significantly inhibit neurite formation induced by Sema3A in adult neurons. However, at higher concentrations, it exhibits off-target effects that inhibit neurite growth induced by both Sema3A and nerve growth factor (NGF) . This duality suggests that while this compound may be beneficial in certain contexts, its broader effects necessitate careful consideration in therapeutic applications.

Antibacterial Activity

This compound has also been characterized as a potent inhibitor of bacterial enoyl-ACP reductase (FabI), making it a promising candidate for treating infections caused by multidrug-resistant bacteria such as Staphylococcus aureus (including MRSA) and quinolone-resistant strains. It has been reported to have an IC50 of 0.9 µM against S. aureus FabI, effectively preventing fatty acid synthesis without affecting protein biosynthesis . This mechanism highlights this compound's potential as an anti-MRSA agent.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies

- Corneal Nerve Regeneration : A study demonstrated that this compound enhances corneal nerve regeneration and sensation recovery in murine models following keratoplasty. The inhibition of Sema3A was proposed to protect afferent nerves from damage due to dry eye conditions .

- Spinal Cord Injury Models : this compound has shown promise in enhancing axon regeneration and motor function recovery in spinal cord injury models by selectively inhibiting Sema3A, suggesting its role in promoting neural repair mechanisms .

Propiedades

Número CAS |

133293-89-7 |

|---|---|

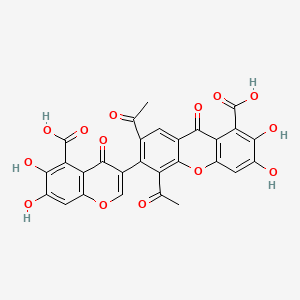

Fórmula molecular |

C28H16O14 |

Peso molecular |

576.4 g/mol |

Nombre IUPAC |

5,7-diacetyl-6-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxy-9-oxoxanthene-1-carboxylic acid |

InChI |

InChI=1S/C28H16O14/c1-7(29)9-3-10-22(33)19-15(5-13(32)25(36)21(19)28(39)40)42-26(10)16(8(2)30)17(9)11-6-41-14-4-12(31)24(35)20(27(37)38)18(14)23(11)34/h3-6,31-32,35-36H,1-2H3,(H,37,38)(H,39,40) |

Clave InChI |

MEYYEMQDVMMNNR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)C(=O)C)C4=COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O |

SMILES canónico |

CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)C(=O)C)C4=COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

411F SM-345431 vina-xanthone vinaxanthone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.